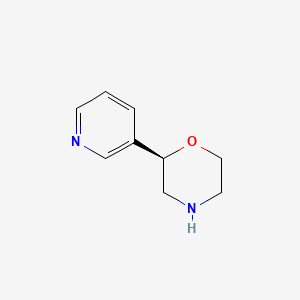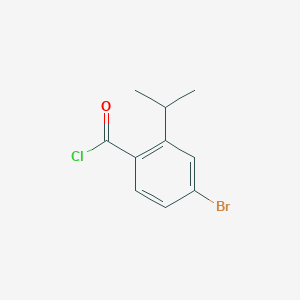
1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene is a fluorinated aromatic compound with significant interest in various scientific fields. Its unique structure, characterized by multiple fluorine atoms and a chloro group, imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Métodos De Preparación
The synthesis of 1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable aromatic compound, such as a chlorinated benzene derivative.
Fluorination: Introduction of trifluoromethyl groups is achieved through reactions with trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of catalysts.
Methoxylation: The difluoromethoxy group is introduced using difluoromethyl ether (CHF2OCH3) under specific conditions.
Chlorination: The chloro group is typically introduced via chlorination reactions using reagents like thionyl chloride (SOCl2).
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing effects of the trifluoromethyl and chloro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Metalation: The presence of multiple fluorine atoms allows for regioselective metalation, which can be followed by further functionalization.
Common reagents used in these reactions include strong bases (e.g., lithium diisopropylamide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It serves as a precursor for developing fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets. The electron-withdrawing nature of the fluorine atoms and the chloro group influences the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways.
Comparación Con Compuestos Similares
1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene can be compared with other fluorinated aromatic compounds, such as:
1,3-Bis(trifluoromethyl)benzene: Lacks the chloro and difluoromethoxy groups, resulting in different reactivity and applications.
4-Chloro-2-(difluoromethoxy)benzene: Lacks the trifluoromethyl groups, affecting its chemical properties and uses.
1,3-Bis(trifluoromethyl)-4-chlorobenzene: Similar but lacks the difluoromethoxy group, leading to variations in its applications and reactivity.
The presence of both trifluoromethyl and difluoromethoxy groups in this compound imparts unique properties, making it distinct from these similar compounds.
Propiedades
Fórmula molecular |
C9H3ClF8O |
|---|---|
Peso molecular |
314.56 g/mol |
Nombre IUPAC |
1-chloro-3-(difluoromethoxy)-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3ClF8O/c10-4-2-1-3(8(13,14)15)6(19-7(11)12)5(4)9(16,17)18/h1-2,7H |
Clave InChI |
UPRDRNAUTUVSIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)F)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


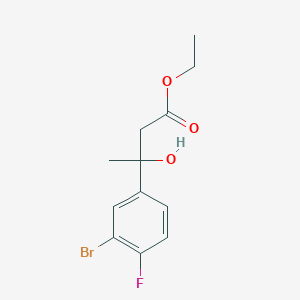

![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B14040338.png)
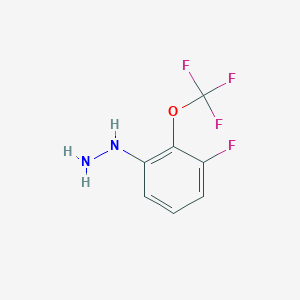

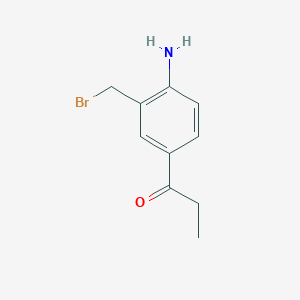
![4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one](/img/structure/B14040355.png)
![7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B14040360.png)
![2-(10-(1-Naphthalenyl)-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B14040370.png)


